1-(3-(2-Bromophenyl)propyl)pyrrolidine
Overview
Description
“1-(3-(2-Bromophenyl)propyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C10H13BrClN, and its molecular weight is 262.57 . The average mass is 226.113 Da, and the monoisotopic mass is 225.015305 Da .Scientific Research Applications
Conformation and Crystal Structure
- Studies on compounds related to 1-(3-(2-Bromophenyl)propyl)pyrrolidine, such as 1-(2-bromophenyl)pyrrolidin-2-one, reveal insights into their conformational properties. For instance, 1-(2-bromophenyl)pyrrolidin-2-one is substantially non-planar in solution and exhibits a notable dihedral angle between phenyl and five-membered rings in its crystal structure (Fujiwara, Varley, & van der Veen, 1977).
Hydrogen-Bonding Patterns
- Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone highlights the significance of hydrogen-bonding patterns, including intramolecular and intermolecular interactions that stabilize crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Potential Pharmacological Effects
- Studies on derivatives of pyrrolidin-2-one, closely related to this compound, have explored their potential pharmacological effects. For instance, some compounds exhibited antiarrhythmic and antihypertensive activities, likely related to alpha-adrenolytic properties (Malawska et al., 2002).
Structural Analysis in Chemical Compounds
- Structural analysis of similar chemical compounds, like Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, emphasizes the importance of molecular conformation and intermolecular interactions in understanding the behavior and properties of such compounds (Nirmala et al., 2009).
Anticonvulsant Activity
- Research on N-Mannich bases derived from pyrrolidine diones, analogous to this compound, has shown anticonvulsant activity in various tests, highlighting their potential application in epilepsy treatment (Obniska, Rzepka, & Kamiński, 2012).
Safety and Hazards
The safety data sheet for pyrrolidine indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is advised to use only in well-ventilated areas and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Properties
IUPAC Name |
1-[3-(2-bromophenyl)propyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-8-2-1-6-12(13)7-5-11-15-9-3-4-10-15/h1-2,6,8H,3-5,7,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCROLXWUUNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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